molecular formula C14H12N2O2S B2384470 N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797802-56-2

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2384470
M. Wt: 272.32
InChI Key: SUINSWKZRIRYMC-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a benzothiazole derivative . It is related to benzothiazole-6-carboxylic acid (BTCA), which is used in the synthesis of various compounds with potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various chemical techniques and computational chemistry applications . The thiazole ring, a key component of these compounds, is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Future Directions

The thiazole ring is present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” and related compounds may have potential for future drug development .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-14(15-5-3-10-4-6-18-8-10)11-1-2-12-13(7-11)19-9-16-12/h1-2,4,6-9H,3,5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINSWKZRIRYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCC3=COC=C3)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

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